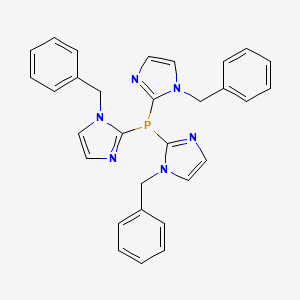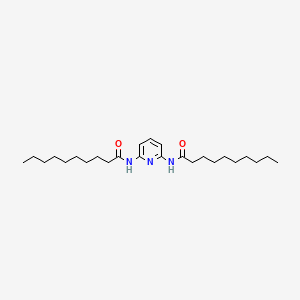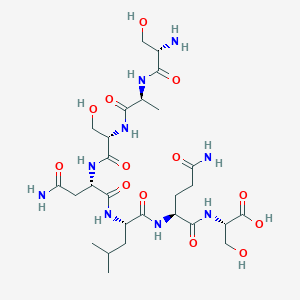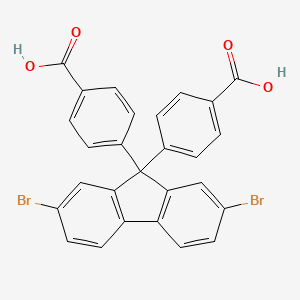![molecular formula C10H20N2 B14220135 2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine CAS No. 774477-60-0](/img/structure/B14220135.png)
2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine is a bicyclic amine compound that features a unique azabicyclo structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine typically involves the construction of the azabicyclo framework followed by functionalization. One common method involves the radical C-carbonylation of methylcyclohexylamines . This process includes the generation of δ-hydroxylalkyl radicals, which react with carbon monoxide under high pressure to form the corresponding acyl radicals. The subsequent cyclization yields the azabicyclo structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or lactams.
Reduction: Reduction reactions can convert ketones or imines back to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azabicyclo framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azabicyclo derivatives, ketones, and lactams, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is believed to result from its ability to interfere with the metabolic processes of protozoan parasites . The exact molecular targets and pathways are still under investigation, but it is known to affect the viability and replication of these parasites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.2.2]nonane: Another azabicyclo compound with similar biological activities.
2-Azabicyclo[3.3.1]nonane: Known for its use in pharmaceutical studies and similar synthetic routes.
8-Azabicyclo[3.2.1]octane: A scaffold used in drug discovery with significant potential.
Uniqueness
2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine is unique due to its specific azabicyclo structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
774477-60-0 |
|---|---|
Molekularformel |
C10H20N2 |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
2-(3-azabicyclo[4.2.1]nonan-3-yl)ethanamine |
InChI |
InChI=1S/C10H20N2/c11-4-6-12-5-3-9-1-2-10(7-9)8-12/h9-10H,1-8,11H2 |
InChI-Schlüssel |
RBWVOPCMTWOVPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CCN(C2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14220058.png)
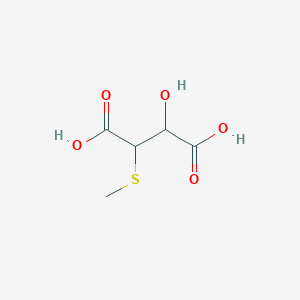
![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B14220077.png)

![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B14220097.png)
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)
